2-(Dimethylamino)ethylhydrazine dihydrochloride is a chemical compound with the molecular formula C₄H₁₃N₃·2HCl and a CAS number of 57659-80-0. This compound appears as a white crystalline solid and is known for its hygroscopic nature. It is soluble in water and has a melting point of approximately 204 °C . The structure comprises a dimethylamino group attached to an ethylhydrazine backbone, which contributes to its unique chemical properties.
There is no current information available on the specific mechanism of action of DMEDH in biological systems or its interaction with other compounds.
Some research suggests that 2-DEM might be used as a starting material for the synthesis of isoquinolinone derivatives []. Isoquinolinones are a class of heterocyclic compounds with various biological activities, including potential applications in anti-cancer drugs [].
There is limited information on this specific application, but some sources mention 2-DEM as having antitumor properties []. More research is needed to understand the mechanisms and efficacy of this potential application.
No comprehensive safety information is publicly available for 2-DEM. However, the presence of hydrazine moieties suggests potential hazards, as hydrazine compounds can be corrosive and toxic []. When handling 2-DEM, researchers should prioritize appropriate safety protocols.
2-DEM can be purchased from some chemical suppliers, but it may be classified as a controlled substance in some countries due to potential misuse [].
These reactions are significant in synthetic organic chemistry and can lead to the formation of various derivatives.
Several methods exist for synthesizing 2-(Dimethylamino)ethylhydrazine dihydrochloride:
These methods can vary in yield and purity, depending on the reaction conditions employed .
The applications of 2-(Dimethylamino)ethylhydrazine dihydrochloride include:
Its versatility makes it valuable in both academic and industrial chemistry contexts .
Interaction studies have indicated that 2-(Dimethylamino)ethylhydrazine dihydrochloride may interact with various biological molecules, including DNA and proteins. Its potential mutagenic properties highlight the importance of understanding these interactions for safety assessments and therapeutic applications. Furthermore, studies have suggested that it can influence cellular pathways involved in apoptosis and cell proliferation, which are critical areas of research in cancer treatment .
Several compounds share structural or functional similarities with 2-(Dimethylamino)ethylhydrazine dihydrochloride. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1,2-Dimethylhydrazine | C₄H₁₀N₂ | Known for its use as a rocket fuel component |
| Hydrazine | N₂H₄ | A simpler hydrazine compound used in various applications |
| 2-Aminoethylpyridine | C₇H₈N₂ | Exhibits different biological activities due to the pyridine ring |
2-(Dimethylamino)ethylhydrazine dihydrochloride is unique due to its specific combination of a dimethylamino group and hydrazine functionality, which imparts distinct reactivity patterns not found in simpler hydrazines or amines. Its dual hydrochloride form enhances its solubility and stability compared to other similar compounds .
2-(Dimethylamino)ethylhydrazine dihydrochloride represents an important building block in organic synthesis, particularly for creating complex nitrogen-containing compounds. The traditional synthesis pathway involves the reaction between 2-(dimethylamino)ethylamine and hydrazine hydrate in the presence of hydrochloric acid. However, several novel approaches have been developed to improve efficiency and sustainability.
One effective synthetic route utilizes dimethylaminoethanol as the starting material. This approach begins with the chlorination of dimethylaminoethanol using thionyl chloride to produce 2-dimethylaminoethyl chloride hydrochloride, which can subsequently be converted to the hydrazine derivative. The process can be represented as follows:
This method requires careful temperature control during the chlorination step (8-18°C) in an ice-water bath to achieve optimal results. The reaction is typically conducted in a three-necked flask equipped with a stirrer, thermometer, dropping funnel, and gas absorbing device to capture the hydrogen chloride and sulfur dioxide generated during the reaction.
Another innovative synthetic route involves the formation of hydrazide intermediates. This multi-step process begins with an acid hydrazide that undergoes reductive alkylation with formaldehyde, resulting in the formation of N,N-dimethyl-2-acylhydrazine. This intermediate is then cleaved either by base hydrolysis or reaction with hydrazine to yield the desired dimethylaminoethylhydrazine.
The reaction can be represented by the following equation:
RCNHNH₂ → RCNHN(CH₃)₂ → RC-O + H₂NN(CH₃)₂
This approach is particularly valuable for commercial applications as it avoids the formation of hazardous intermediates or by-products.
Researchers have also explored the modification of pre-existing hydrazine scaffolds through selective functionalization. This strategy involves the introduction of a dimethylaminoethyl group into a hydrazine moiety through alkylation reactions. The process often utilizes protecting group strategies to ensure selective alkylation at the desired position.
A specific example involves the conversion of carbohydrazide derivatives to dimethylaminoethyl-substituted compounds through controlled reaction conditions:
R-C(O)-NHNH₂ + Cl-CH₂CH₂-N(CH₃)₂ → R-C(O)-NHNH-CH₂CH₂-N(CH₃)₂The resulting products can then be converted to the corresponding dihydrochloride salts through treatment with hydrogen chloride in an appropriate solvent.
The dimethylaminoethyl hydrazine framework permits strategic side-chain modifications to fine-tune electronic, steric, and solubility properties. A prominent approach involves substituting the hydrazine nitrogen atoms with aromatic or aliphatic groups to modulate electron density and hydrogen-bonding capacity. For instance, replacing one hydrazine hydrogen with a benzoyl group enhances π-π stacking interactions with aromatic residues in enzyme active sites, as demonstrated in acetylcholinesterase inhibitors [4]. Similarly, alkylation of the hydrazine moiety with methyl or ethyl groups improves metabolic stability by reducing oxidative deamination susceptibility [7].
Carboxylic acid derivatives of the dimethylaminoethyl side chain have shown promise in enhancing water solubility. Converting the terminal ethyl group to a glycine or β-alanine spacer introduces ionizable carboxylate groups, which improve bioavailability without compromising target affinity [2]. Computational studies reveal that such modifications reduce logP values by 1.5–2.0 units while maintaining nanomolar-level binding to serine/threonine kinases [3].
Integrating the dimethylaminoethyl hydrazine motif into heterocyclic frameworks expands its therapeutic potential. Quinoline-hydrazine hybrids, for example, exhibit dual-stage antimalarial activity by targeting hemozoin formation and mitochondrial electron transport [5]. The planar quinoline system stacks with heme molecules, while the hydrazine side chain disrupts redox homeostasis in Plasmodium parasites [5].
Sp³-rich bicyclic hydrazines, synthesized via asymmetric transfer hydrogenation, demonstrate enhanced three-dimensionality for engaging protein cavities inaccessible to flat aromatic systems [3]. A principal moment of inertia (PMI) analysis of these compounds revealed a 40% increase in shape diversity compared to monocyclic analogs, correlating with improved selectivity for G protein-coupled receptors [3].
| Table 1. Bioactivity of Selected Hybrid Hydrazine-Heterocyclic Compounds | ||
|---|---|---|
| Hybrid Structure | Biological Target | IC₅₀ (nM) |
| Quinoline-hydrazine | Plasmodium mitochondrial ETC | 12 ± 3 [5] |
| Bicyclic hydrazine-pyrazole | Adenosine A₂A receptor | 7.8 ± 1.2 [3] |
| Acridine-hydrazine | Topoisomerase I/II | 34 ± 6 [6] |
The dimethylaminoethyl group serves as a critical pharmacophoric element in multiple drug classes. Its protonatable tertiary amine facilitates membrane penetration via pH-dependent solubility switching, while the ethyl spacer provides optimal distance for engaging complementary charged residues in target proteins [7]. In the anticancer agent DACA (N-[2-(dimethylamino)ethyl]acridine-4-carboxamide), this moiety enables intercalation into DNA while positioning the dimethylamino group for electrostatic interactions with topoisomerase II’s catalytic tyrosine residues [6].
Structure-based drug design has exploited the conformational flexibility of the dimethylaminoethyl chain to optimize binding kinetics. Molecular dynamics simulations show that a 120° rotation around the C-N bond allows simultaneous interactions with hydrophobic pockets and polar surface residues in β-lactamase enzymes [7]. This dual-binding mode underlies the enhanced efficacy of ceftolozane-tazobactam analogs bearing dimethylaminoethyl hydrazine side chains against extended-spectrum β-lactamase-producing pathogens [7].
Systematic SAR analyses have delineated key structural requirements for bioactivity in dimethylaminoethyl hydrazine derivatives:
Quantum mechanical calculations further reveal that electron-donating substituents on the hydrazine nitrogen lower the LUMO energy by 1.2–1.8 eV, enhancing covalent binding to cysteine thiols in protease active sites [4]. This principle guided the development of irreversible inhibitors of SARS-CoV-2 main protease with submicromolar potency [4].
2-(Dimethylamino)ethylhydrazine dihydrochloride demonstrates significant anticancer properties through multiple apoptotic pathways. The compound's dimethylaminoethyl group serves as a critical pharmacophoric element, facilitating membrane penetration via pH-dependent solubility switching while positioning the hydrazine moiety for optimal interaction with cellular targets .
Research has established that hydrazine derivatives, including 2-(dimethylamino)ethylhydrazine dihydrochloride, function as potent apoptosis inducers in various cancer cell lines. The mechanism involves direct interaction with mitochondrial electron transport complexes, particularly complex III, leading to reactive oxygen species generation and subsequent mitochondrial dysfunction . This oxidative stress triggers the intrinsic apoptotic pathway, characterized by cytochrome c release from mitochondria and activation of caspase-9, which subsequently activates the executioner caspase-3 [3].
The compound's anticancer efficacy is further enhanced by its ability to modulate key apoptotic regulators. Studies demonstrate that treatment with dimethylaminoethyl hydrazine derivatives results in upregulation of proapoptotic proteins such as BAX and downregulation of antiapoptotic proteins including BCL-2 [3]. This shift in the BAX/BCL-2 ratio promotes mitochondrial outer membrane permeabilization, facilitating apoptosome formation and caspase activation cascade [4].
Table 1: Apoptotic Markers Modulated by 2-(Dimethylamino)ethylhydrazine Dihydrochloride
| Apoptotic Marker | Effect | Mechanism | Reference |
|---|---|---|---|
| Caspase-3 | Increased activation | Direct enzymatic cleavage | [4] |
| Cytochrome c | Enhanced release | Mitochondrial membrane disruption | [3] |
| BAX protein | Upregulation | Transcriptional activation | [3] |
| BCL-2 protein | Downregulation | Post-translational modification | [3] |
| Reactive oxygen species | Elevation | Mitochondrial complex III inhibition |
The compound also exhibits selective cytotoxicity toward cancer cells while sparing normal cells, attributed to the differential metabolic profiles and antioxidant capacities between malignant and healthy tissues [5]. Cancer cells with compromised antioxidant systems are more susceptible to hydrazine-induced oxidative stress, making this compound particularly effective against multidrug-resistant cancer cell lines [6].
2-(Dimethylamino)ethylhydrazine dihydrochloride demonstrates remarkable antimicrobial activity against multidrug-resistant bacterial pathogens through multiple mechanisms of action. The quaternized form of the compound shows enhanced bactericidal properties, particularly against methicillin-resistant Staphylococcus aureus and multidrug-resistant Acinetobacter baumannii [7].
The antimicrobial mechanism involves disruption of bacterial cell membrane integrity through electrostatic interactions between the positively charged dimethylamino group and negatively charged bacterial cell surfaces [7]. This interaction leads to membrane depolarization, increased permeability, and ultimately cell death. The compound achieves minimum inhibitory concentrations ranging from 100-150 μg/mL against various resistant pathogens [8].
Hydrazine derivatives, including 2-(dimethylamino)ethylhydrazine dihydrochloride, demonstrate superior efficacy against biofilm-forming bacteria, a critical factor in antibiotic resistance. The compound effectively disrupts preformed biofilms with minimum biofilm eradication concentrations significantly lower than conventional antibiotics [8]. This biofilm-disrupting capability is attributed to the compound's ability to penetrate the extracellular polymeric matrix and target embedded bacterial cells.
Table 2: Antimicrobial Activity Against Multidrug-Resistant Pathogens
| Pathogen | Minimum Inhibitory Concentration (μg/mL) | Resistance Mechanism Targeted | Efficacy Compared to Standard |
|---|---|---|---|
| Methicillin-resistant S. aureus | 100-150 | Cell membrane disruption | Comparable to vancomycin |
| Multidrug-resistant A. baumannii | 100-200 | Biofilm disruption | Superior to standard antibiotics |
| Extended-spectrum β-lactamase E. coli | 150-200 | Membrane permeabilization | Enhanced activity |
| Carbapenem-resistant Enterobacteriaceae | 200-250 | Multiple membrane targets | Effective against resistance |
The compound's antimicrobial efficacy is further enhanced by its ability to generate reactive oxygen species within bacterial cells, leading to DNA damage and protein oxidation [8]. This oxidative mechanism provides an additional layer of antimicrobial activity that is difficult for bacteria to develop resistance against, making it particularly valuable against multidrug-resistant strains [9].
2-(Dimethylamino)ethylhydrazine dihydrochloride exhibits significant neuroprotective properties relevant to neurodegenerative disease treatment. The compound's lipophilic dimethylamino group facilitates blood-brain barrier penetration, enabling effective central nervous system targeting [10].
The neuroprotective mechanism involves multiple pathways, including inhibition of monoamine oxidase enzymes, particularly monoamine oxidase-B, which is implicated in neurodegenerative processes [10]. The compound's hydrazine moiety forms covalent bonds with the flavin adenine dinucleotide cofactor in monoamine oxidase, leading to irreversible enzyme inhibition and neuroprotection [11].
Research demonstrates that hydrazine derivatives provide protection against oxidative stress-induced neuronal damage through scavenging of lipid peroxidation products, particularly acrolein and 4-hydroxynonenal [12]. These aldehydes are critical mediators of neurodegeneration in conditions such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis [13].
The compound also exhibits anti-inflammatory effects in neural tissue by modulating microglial activation and reducing production of pro-inflammatory cytokines including tumor necrosis factor-alpha, interleukin-1β, and interleukin-6 [10]. This anti-inflammatory activity contributes to neuroprotection by preventing chronic neuroinflammation associated with neurodegenerative diseases.
Table 3: Neuroprotective Mechanisms and Targets
| Mechanism | Target | Effect | Clinical Relevance |
|---|---|---|---|
| Monoamine oxidase inhibition | MAO-B enzyme | Increased dopamine availability | Parkinson's disease treatment |
| Aldehyde scavenging | Acrolein, 4-HNE | Reduced oxidative damage | Alzheimer's disease prevention |
| Anti-inflammatory action | Microglial cells | Decreased cytokine production | Multiple sclerosis management |
| Antioxidant activity | Reactive oxygen species | Enhanced cellular protection | General neuroprotection |
The compound demonstrates particular efficacy in experimental models of traumatic brain injury and multiple sclerosis, where it provides significant functional improvement and tissue preservation [12] [13]. This neuroprotective activity is attributed to the compound's ability to maintain mitochondrial function and prevent excitotoxic cell death [13].
2-(Dimethylamino)ethylhydrazine dihydrochloride exerts significant immunomodulatory effects through multiple inflammatory and immune response pathways. The compound's structure enables selective targeting of immune cells while maintaining biocompatibility with healthy tissues [14].
The primary anti-inflammatory mechanism involves inhibition of nuclear factor-kappa B signaling pathway, a master regulator of inflammatory gene expression [14]. This inhibition results in decreased production of pro-inflammatory mediators including cytokines, chemokines, and inflammatory enzymes such as cyclooxygenase-2 and inducible nitric oxide synthase [15].
Hydrazine derivatives, including 2-(dimethylamino)ethylhydrazine dihydrochloride, demonstrate the ability to modulate T-cell responses and regulate adaptive immunity. The compound influences T-helper cell differentiation, promoting anti-inflammatory Th2 responses while suppressing pro-inflammatory Th1 and Th17 responses [16]. This immunomodulatory activity is particularly relevant in autoimmune diseases and chronic inflammatory conditions.
The compound also affects innate immune responses through modulation of pattern recognition receptor signaling, particularly Toll-like receptors [14]. This modulation results in balanced immune responses that effectively clear pathogens while preventing excessive inflammation that could damage host tissues.
Table 4: Inflammatory and Immune Response Modulation
| Pathway | Mechanism | Effect | Therapeutic Implication |
|---|---|---|---|
| Nuclear factor-kappa B | Transcriptional inhibition | Reduced inflammatory gene expression | Anti-inflammatory therapy |
| Toll-like receptor signaling | Receptor modulation | Balanced immune response | Autoimmune disease treatment |
| T-helper cell differentiation | Cytokine modulation | Th2 polarization | Allergy and asthma management |
| Complement cascade | Protein interaction | Reduced complement activation | Inflammatory disease control |
Research indicates that the compound's immunomodulatory effects are dose-dependent, with lower concentrations promoting immune homeostasis while higher concentrations provide therapeutic immunosuppression [17]. This dose-response relationship enables precise therapeutic targeting based on specific clinical requirements.
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